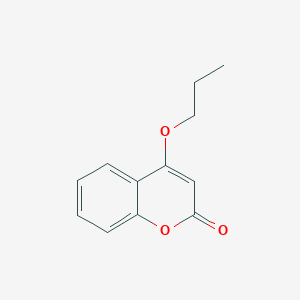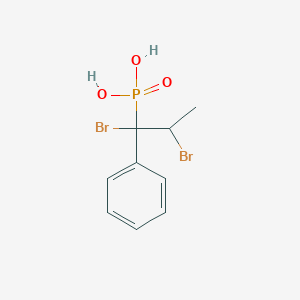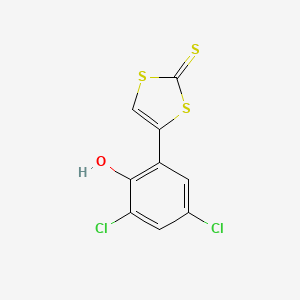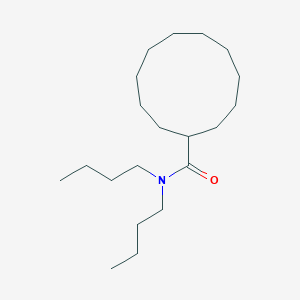
2-Amino-4-chlorothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-chlorothiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chlorothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride under the action of aluminum trichloride, followed by liquid alkali hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-chlorothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiophene ring into sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.
Substitution: The amino and chloro groups on the thiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Amino-4-chlorothiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: Thiophene derivatives are used in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Amino-4-chlorothiophene-3-carboxylic acid involves its interaction with various molecular targets. For instance, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-phenylthiophene-3-carboxylate: Similar in structure but with a phenyl group instead of a chlorine atom.
3-Chlorothiophene-2-carboxylic acid: Lacks the amino group but has a similar thiophene ring structure.
4-Chlorothiophene-2-carboxylic acid: Similar structure but with the chlorine atom in a different position.
Uniqueness
2-Amino-4-chlorothiophene-3-carboxylic acid is unique due to the presence of both amino and chloro substituents on the thiophene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
| 90312-16-6 | |
Formule moléculaire |
C5H4ClNO2S |
Poids moléculaire |
177.61 g/mol |
Nom IUPAC |
2-amino-4-chlorothiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-2-1-10-4(7)3(2)5(8)9/h1H,7H2,(H,8,9) |
Clé InChI |
XWLAJDLDOZUPRM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(S1)N)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








